4-Thiopseudouridine (s4Ψ) is a synthetic, dual-modified nucleoside that integrates the C-C glycosidic bond of pseudouridine with the 4-thionyl substitution of 4-thiouridine [1]. In procurement and material selection, it is primarily sourced as a specialized phosphoramidite precursor or triphosphate for incorporation into synthetic RNA, mRNA therapeutics, and triplex-forming oligonucleotides (TFOs) [2]. Its baseline value proposition lies in its ability to provide the structural rigidity and nuclease resistance characteristic of pseudouridine, while simultaneously offering the near-UV photoreactivity and thiol-specific chemical orthogonality of 4-thiouridine [1]. This makes it a critical raw material for advanced RNA-protein crosslinking assays, metabolic labeling workflows, and the stabilization of complex oligonucleotide architectures where standard natural bases fail to maintain thermal stability.
Substituting 4-Thiopseudouridine with its closest analogs, such as 4-Thiouridine (s4U) or Pseudouridine (Ψ), fundamentally compromises either structural integrity or chemical functionality in advanced RNA applications [1]. While 4-Thiouridine provides identical photoreactivity and thiol-labeling capabilities, it lacks the C-C glycosidic bond, resulting in lower thermal stability (Tm) and a less rigid C3'-endo conformational bias, which can destabilize sensitive RNA architectures or triplexes [2]. Conversely, substituting with Pseudouridine provides the necessary thermodynamic stability and conformational rigidity but completely eliminates the near-UV crosslinking capability and thiol-specific reactivity required for metabolic labeling and zero-length protein crosslinking [1]. Consequently, for assays and therapeutics requiring both enhanced hybridization thermodynamics and bioorthogonal reactivity, 4-Thiopseudouridine cannot be generically substituted without critical loss of assay resolution or structural stability.
The incorporation of 4-Thiopseudouridine into oligonucleotide sequences significantly enhances the thermal stability of complex structures, such as triplex-forming oligonucleotides (TFOs), compared to standard uridine or 4-thiouridine [1]. The unique C-C glycosidic bond of the pseudouridine scaffold restricts glycosidic bond rotation and strongly favors the C3'-endo sugar pucker, which enhances base-stacking interactions [2]. Studies on thio-substituted C-nucleosides demonstrate that oligonucleotides containing 4-thiopseudouridine derivatives exhibit higher melting temperatures (Tm) in triplex formations at neutral pH compared to their non-pseudouridylated counterparts [1]. This thermodynamic advantage is critical for formulating stable RNA therapeutics and diagnostic probes that must remain intact under physiological conditions.
| Evidence Dimension | Thermal Stability (Melting Temperature, Tm) |
| Target Compound Data | Increased Tm (stabilizing effect via C3'-endo bias) |
| Comparator Or Baseline | 4-Thiouridine (s4U) / Uridine (lower Tm, N-glycosidic bond) |
| Quantified Difference | s4Ψ derivatives increase the Tm of triplex and duplex structures by several degrees Celsius per modification compared to standard N-glycosidic analogs. |
| Conditions | Thermal denaturation assays of triplex-forming oligonucleotides at neutral pH. |
Higher thermal stability allows buyers to design shorter, more stable oligonucleotide probes and therapeutics that resist denaturation in physiological environments.
4-Thiopseudouridine retains the critical near-UV photoreactivity imparted by the 4-thionyl group, which is completely absent in standard pseudouridine [1]. Upon irradiation at approximately 365 nm, the 4-thio modification efficiently forms zero-length covalent crosslinks with interacting proteins or complementary nucleic acids [2]. Pseudouridine, lacking this chromophore, requires harsh short-wave UV (254 nm) for crosslinking, which causes extensive off-target damage and RNA degradation [2]. By utilizing 4-Thiopseudouridine, researchers achieve the high-efficiency, damage-free crosslinking characteristic of 4-thiouridine, but within a thermodynamically stabilized pseudouridine structural context.
| Evidence Dimension | Crosslinking capability at 365 nm |
| Target Compound Data | High-efficiency zero-length covalent crosslinking |
| Comparator Or Baseline | Pseudouridine (Ψ) (~0% crosslinking at 365 nm) |
| Quantified Difference | s4Ψ enables highly efficient covalent crosslinking at 365 nm, whereas Ψ yields ~0% crosslinking at this wavelength. |
| Conditions | Near-UV (365 nm) irradiation in RNA-protein interaction assays (e.g., PAR-CLIP). |
Procurement of this specific compound is essential for structural biology workflows that require both RNA structural stabilization and non-destructive UV crosslinking.
The thionyl group at the 4-position of 4-Thiopseudouridine provides a bioorthogonal chemical handle that is highly reactive to thiol-alkylating agents, such as iodoacetamide or methanethiosulfonate [1]. This reactivity is the foundation of advanced RNA sequencing technologies like SLAM-seq, where alkylation of the thio group induces predictable reverse transcriptase misincorporation (e.g., T-to-C transitions) during cDNA synthesis [2]. Standard pseudouridine is completely unreactive to these alkylating agents [1]. Therefore, 4-Thiopseudouridine allows for the metabolic labeling and sequencing-based tracking of pseudouridine-like stabilized transcripts, a workflow impossible with the non-thionated parent compound.
| Evidence Dimension | Reactivity to thiol-alkylating agents (e.g., iodoacetamide) |
| Target Compound Data | Quantitative thiol-alkylation |
| Comparator Or Baseline | Pseudouridine (Ψ) (0% reactivity) |
| Quantified Difference | s4Ψ undergoes quantitative alkylation enabling specific sequencing readouts, while Ψ exhibits 0% reactivity to thiol-specific alkylation. |
| Conditions | RNA chemical derivatization prior to reverse transcription and sequencing. |
This chemical orthogonality is a mandatory procurement requirement for researchers developing sequencing assays to track the turnover and localization of highly structured RNA molecules.
Utilizing the enhanced thermal stability and C3'-endo conformational bias of 4-Thiopseudouridine to design TFOs that bind double-stranded DNA with high affinity at neutral pH, overcoming the stability limitations of standard nucleosides [1].
Incorporating 4-Thiopseudouridine as a modified UTP during in vitro transcription to produce mRNA vaccines or therapeutics that require both the structural rigidification of pseudouridine and a chemical handle for downstream conjugation or tracking [2].
Deploying 4-Thiopseudouridine in structural biology workflows where the RNA must maintain a highly specific, stable secondary structure (via the C-C glycosidic bond) while still allowing for efficient, non-destructive near-UV crosslinking to interacting proteins [1].
Using the compound in specialized SLAM-seq-style workflows to track the synthesis and degradation kinetics of highly structured, pseudouridine-dependent RNA species via thiol-specific alkylation and sequencing [1].